molecular formula C9H9ClN4 B13148240 1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-4-amine

1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-4-amine

Cat. No.: B13148240
M. Wt: 208.65 g/mol
InChI Key: MVRBAUMOACENSF-UHFFFAOYSA-N
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Description

1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that features both a pyrazole and a chloropyridine moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of both nitrogen and chlorine atoms in its structure imparts unique chemical properties, making it a versatile molecule for various synthetic and application purposes.

Preparation Methods

The synthesis of 1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 3-chloropyridine with a suitable pyrazole derivative under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may employ continuous flow reactors to enhance yield and purity while minimizing by-products .

Chemical Reactions Analysis

1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation, palladium on carbon for reduction, and sodium methoxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The molecular pathways involved often include binding to active sites of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H9ClN4

Molecular Weight

208.65 g/mol

IUPAC Name

1-[(3-chloropyridin-4-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C9H9ClN4/c10-9-4-12-2-1-7(9)5-14-6-8(11)3-13-14/h1-4,6H,5,11H2

InChI Key

MVRBAUMOACENSF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1CN2C=C(C=N2)N)Cl

Origin of Product

United States

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